molecular formula C13H18BFO2 B1393449 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 903895-56-7

2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1393449
CAS RN: 903895-56-7
M. Wt: 236.09 g/mol
InChI Key: GFPUHDYSPMTHBB-UHFFFAOYSA-N
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Description

“2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” seems to be a boronic acid derivative. Boronic acids are compounds that contain a boronic acid functional group (B(OH)2). They are known for their versatility in various chemical reactions, particularly in the Suzuki reaction .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, boronic acids and their derivatives are typically synthesized through a reaction of a Grignard or organolithium reagent with trialkyl borate, followed by acidic workup .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives : The compound has been utilized in synthesizing various derivatives, such as mercapto- and piperazino-methyl-phenylboronic acid derivatives. These compounds showed potential as inhibitors against serine proteases like thrombin (Spencer et al., 2002).
  • Structural Studies : Detailed structural analysis through crystallography and density functional theory (DFT) has been conducted, revealing insights into the molecular structures and physicochemical properties of related compounds (Huang et al., 2021).

Polymer Synthesis and Applications

  • Creation of Novel Stilbene Derivatives : The compound has been instrumental in the synthesis of novel stilbene derivatives, showing potential in the development of new materials for technologies like Liquid Crystal Display (LCD) and for therapeutic applications in Neurodegenerative diseases (Das et al., 2015).
  • Polymerization and Material Synthesis : It has been used in Suzuki-Miyaura coupling polymerization for synthesizing poly(3-hexylthiophene), which has implications in creating materials with specific molecular weight distributions and properties (Yokozawa et al., 2011).

Fluorescence and Detection Applications

  • Development of Fluorescence Probes : Boronate ester fluorescence probes have been synthesized using derivatives of this compound for detecting hydrogen peroxide, demonstrating the potential of these compounds in biological and chemical sensing applications (Lampard et al., 2018).

Miscellaneous Applications

  • Synthesis of Boronate Esters : The compound has been used in synthesizing a variety of boronate esters, which have wide applications in organic synthesis and pharmaceuticals (El Bialy et al., 2011).
  • Electrochemical Studies : Electrochemical properties and reactions of sulfur-containing organoboron compounds related to this compound have been explored, indicating potential applications in electrochemistry (Tanigawa et al., 2016).

properties

IUPAC Name

2-(3-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO2/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPUHDYSPMTHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674418
Record name 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

903895-56-7
Record name 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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